Predicted Lipophilicity (XLogP3-AA) Comparison Against N-Methyl and N-Ethyl Piperazine Analogs
The target compound has a computed XLogP3-AA of 1.8 [1]. By comparison, the hypothetical N-methyl analog (4-methylpiperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone) is predicted to have a lower XLogP3-AA of approximately 1.2, while the N-ethyl analog is predicted at approximately 1.5, based on additive fragment contributions [2]. The isopropyl group provides a logP increment of ~0.6–0.7 over methyl, placing the compound in an optimal lipophilicity range (1–3) for balanced solubility and passive membrane permeability.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Hypothetical N-methyl analog: XLogP3-AA ≈ 1.2; N-ethyl analog: XLogP3-AA ≈ 1.5 |
| Quantified Difference | Δ = +0.6 vs. N-methyl; Δ = +0.3 vs. N-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator values estimated from fragment-based additive method |
Why This Matters
Lipophilicity differences of 0.3–0.6 log units can significantly impact aqueous solubility, CYP450 metabolic susceptibility, and non-specific protein binding, making the isopropyl variant a distinct entity for screening library design.
- [1] PubChem. (2025). Computed Properties for CID 121017409. View Source
- [2] Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861–893. View Source
